In-Depth Technical Guide: Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate
In-Depth Technical Guide: Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate
The following technical guide details the chemical properties, synthesis, and applications of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate , a critical C6 building block in the synthesis of retinoids, terpenes, and complex pharmaceutical intermediates.
Executive Summary
Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is a protected
This guide targets researchers requiring a robust protocol for the synthesis and handling of this compound, specifically within the context of retinoid total synthesis and fragment-based drug discovery .
Chemical Identity & Structural Analysis[1][2][3]
| Property | Data |
| IUPAC Name | Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate |
| Common Synonyms | Ethyl 3-methyl-4-oxopent-2-enoate dimethyl acetal; 4-Oxosenecioic acid ethyl ester dimethyl acetal |
| Molecular Formula | |
| Molecular Weight | 202.25 g/mol |
| Parent Keto-Ester CAS | 13979-23-2 (Ethyl 3-methyl-4-oxopent-2-enoate) |
| Precursor Ketone CAS | 21983-72-2 (3,3-Dimethoxybutan-2-one) |
| Stereochemistry | (E)-isomer (Trans) is the thermodynamically stable and biologically relevant form. |
Structural Logic
The molecule consists of three distinct functional zones:
-
Electrophilic Terminus (C1-C2) : The
-unsaturated ester accepts nucleophiles (Michael addition) or undergoes reduction. -
Structural Pivot (C3) : The methyl group at C3 imposes steric constraints that favor the (E)-configuration during synthesis.
-
Protected Carbonyl (C4) : The dimethyl acetal serves as a robust protecting group for the ketone, stable to basic and nucleophilic conditions but labile to aqueous acid.
Synthesis & Manufacturing
The industrial standard for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction . This method is preferred over the Wittig reaction due to higher (E)-selectivity and easier purification of the phosphate by-products.
Core Reaction Pathway
The synthesis couples Triethyl phosphonoacetate with 3,3-dimethoxybutan-2-one .
Caption: Step-wise synthesis via Acetalization and Horner-Wadsworth-Emmons (HWE) Olefination.[1][2]
Detailed Experimental Protocol
Step 1: Preparation of 3,3-Dimethoxybutan-2-one
Rationale : Direct HWE on biacetyl (2,3-butanedione) is problematic due to polymerization and lack of regiocontrol. Monoprotection is essential.
-
Reagents : 2,3-Butanedione (1.0 eq), Trimethyl orthoformate (1.2 eq), p-Toluenesulfonic acid (catalytic), Methanol (solvent).
-
Procedure : Reflux the mixture for 4-6 hours. Monitor by GC-MS.
-
Purification : Distillation under reduced pressure.
-
Validation :
NMR should show a singlet for the methyl ketone (~2.2 ppm) and two methoxy singlets (~3.2 ppm).
Step 2: HWE Olefination
Rationale : The HWE reaction ensures the formation of the (E)-isomer, which is critical for the geometry of downstream retinoids.
-
Activation : Suspend Sodium Hydride (60% dispersion, 1.1 eq) in anhydrous THF at 0°C under Argon.
-
Ylide Formation : Add Triethyl phosphonoacetate (1.0 eq) dropwise. Stir for 30 mins until
evolution ceases and the solution becomes clear. -
Coupling : Add 3,3-Dimethoxybutan-2-one (0.9 eq) dissolved in THF dropwise at 0°C.
-
Reaction : Allow to warm to room temperature and stir for 12–18 hours.
-
Workup : Quench with saturated
. Extract with Ethyl Acetate. Wash organic layer with brine, dry over . -
Purification : Flash column chromatography (Hexane:EtOAc 9:1).
Reactivity Profile & Mechanism
Understanding the reactivity of the acetal vs. the ester is crucial for multi-step synthesis.
Hydrolysis (Deprotection)
The dimethyl acetal is stable to basic conditions (e.g., ester saponification with LiOH) but hydrolyzes rapidly in acidic media.
-
Reagent : 1M HCl or
-TsOH in Acetone/Water. -
Product : Ethyl 3-methyl-4-oxopent-2-enoate (The parent keto-ester).
-
Mechanism : Protonation of methoxy oxygen
Elimination of MeOH Oxocarbenium ion Water attack Hemiacetal Ketone.
Reduction
The ester group can be selectively reduced to an allylic alcohol using DIBAL-H at -78°C, leaving the acetal intact. This alcohol is a direct precursor to retinal analogues.
Michael Addition
The C3-methyl group provides steric shielding, making the C3 position less susceptible to nucleophilic attack compared to unhindered acrylates. This allows for selective functionalization at the ester or acetal sites without disturbing the alkene.
Applications in Pharmaceutical Synthesis
This compound acts as a C5 Extension Unit in the modular synthesis of polyenes.
Retinoid Assembly Strategy
In the synthesis of Retinoic Acid or Retinal, the carbon chain is often built in blocks of C5, C10, or C15.
-
C15 + C5 Strategy : A C15 aldehyde (e.g.,
-ionylideneacetaldehyde) is coupled with this C5 phosphonate-equivalent (after converting the ester to a phosphonate or sulfone) to generate the C20 retinoid skeleton.
Caption: Application of the C5 synthon in the convergent synthesis of Retinoids.
Handling, Stability & Safety
Stability[6][7]
-
Moisture Sensitivity : The acetal is sensitive to moisture in the presence of trace acid. Store over molecular sieves or in a desiccator.
-
Thermal Stability : Stable up to ~150°C. Distillable under high vacuum.
-
Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
Safety (HSE)
-
Flammability : Flash point estimated ~80°C. Treat as a combustible liquid.
-
Toxicity : Acrylates and their derivatives are potential skin sensitizers and irritants. Use nitrile gloves and work in a fume hood.
-
Spill Cleanup : Absorb with vermiculite; neutralize surface with dilute bicarbonate if acid hydrolysis is suspected.
References
-
Organic Syntheses , Coll. Vol. 5, p. 547 (1973); Vol. 45, p. 44 (1965). Preparation of Triethyl Phosphonoacetate.
-
BenchChem Technical Review . Horner-Wadsworth-Emmons Reaction Mechanisms and Protocols.
-
Sigma-Aldrich Product Data . Ethyl 3-methyl-4-oxocrotonate (Parent Keto-Ester).
-
PubChem Compound Summary . Ethyl (E)-3-methyl-4-oxopent-2-enoate.
- Journal of Organic Chemistry. Regioselective Acetalization of 1,2-Dicarbonyl Compounds. (General Reference for Step 1).
